molecular formula C12H19NO4 B14884701 tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate

tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate

Cat. No.: B14884701
M. Wt: 241.28 g/mol
InChI Key: VIGAJKQODIMYSJ-FPLPWBNLSA-N
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Description

tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound is of particular interest due to its unique structure, which includes a tert-butyl group, a hydroxymethylene group, and a 4-oxocyclohexyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl carbamate. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethylene group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the cyclohexyl moiety can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethylene group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The pathways involved may include the inhibition of acetylcholinesterase, which is relevant in the treatment of neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (3-(hydroxymethylene)-4-oxocyclohexyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl N-[(3Z)-3-(hydroxymethylidene)-4-oxocyclohexyl]carbamate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h7,9,14H,4-6H2,1-3H3,(H,13,16)/b8-7-

InChI Key

VIGAJKQODIMYSJ-FPLPWBNLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1CCC(=O)/C(=C\O)/C1

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C(=CO)C1

Origin of Product

United States

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